molecular formula C15H10ClNO B5373887 N-(3-chlorophenyl)-3-phenylprop-2-ynamide

N-(3-chlorophenyl)-3-phenylprop-2-ynamide

Cat. No.: B5373887
M. Wt: 255.70 g/mol
InChI Key: PLOQWXAEEVIHPZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-phenylprop-2-ynamide is an organic compound characterized by the presence of a chlorophenyl group and a phenylprop-2-ynamide moiety

Properties

IUPAC Name

N-(3-chlorophenyl)-3-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-8,11H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOQWXAEEVIHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-phenylprop-2-ynamide typically involves the reaction of 3-chlorobenzoyl chloride with phenylacetylene in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, often using a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-phenylprop-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium amide (NaNH₂) in liquid ammonia for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-3-phenylprop-2-ynamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(3-chlorophenyl)-3-phenylprop-2-ynamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-3-phenylprop-2-ynylamine: Similar structure but with an amine group instead of an amide.

    N-(3-chlorophenyl)-3-phenylprop-2-ynylthiol: Contains a thiol group instead of an amide.

    N-(3-chlorophenyl)-3-phenylprop-2-ynylcarboxylic acid: Features a carboxylic acid group instead of an amide.

The uniqueness of this compound lies in its specific amide functionality, which imparts distinct chemical and biological properties compared to its analogs.

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